4-Methoxy-2-nitrobenzenediazonium
Overview
Description
4-Methoxy-2-nitrobenzenediazonium is an organic compound with the molecular formula C7H6N3O3. It is a diazonium salt derived from 4-methoxy-2-nitroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-2-nitrobenzenediazonium typically involves the diazotization of 4-methoxy-2-nitroaniline. The process begins with the dissolution of 4-methoxy-2-nitroaniline in a mixture of water and concentrated sulfuric acid. Sodium nitrite is then added to the solution at a low temperature (0-5°C) to form the diazonium salt .
Industrial Production Methods: In industrial settings, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitrobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr), hydroxides (e.g., NaOH), and alkylating agents. These reactions typically occur under acidic or basic conditions.
Coupling Reactions: These reactions often require a basic medium, such as sodium hydroxide or potassium carbonate, to facilitate the coupling process.
Major Products:
Substitution Reactions: Products include halogenated, hydroxylated, or alkylated aromatic compounds.
Coupling Reactions: The major products are azo compounds, which are characterized by their vivid colors and are used in dye manufacturing.
Scientific Research Applications
4-Methoxy-2-nitrobenzenediazonium has several applications in scientific research:
Chemistry: It is used as a diazonium-transfer agent in the synthesis of various aromatic compounds.
Biology: It is used in the modification of biomolecules for labeling and detection purposes.
Industry: It is used in the production of azo dyes, which are widely used in textiles, printing, and plastics.
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitrobenzenediazonium involves the formation of a diazonium ion, which is highly reactive and can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the transfer of the diazonium group to nucleophilic substrates. This reactivity is harnessed in the synthesis of complex organic molecules .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzenediazonium: Similar in structure but differs in the position of the methoxy and nitro groups.
4-Nitrobenzenediazonium: Lacks the methoxy group, which affects its reactivity and applications.
Uniqueness: 4-Methoxy-2-nitrobenzenediazonium is unique due to the presence of both methoxy and nitro groups, which influence its reactivity and stability. The methoxy group provides electron-donating properties, while the nitro group is electron-withdrawing, creating a balance that enhances its utility in various chemical reactions .
Properties
IUPAC Name |
4-methoxy-2-nitrobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJZOTYFAEPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864478 | |
Record name | Benzenediazonium, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-25-9 | |
Record name | 4-Methoxy-2-nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27165-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-methoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-methoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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